
(3-(Piperidin-4-yl)phenyl)methanol hydrochloride
Vue d'ensemble
Description
“(3-(Piperidin-4-yl)phenyl)methanol hydrochloride” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C12H18ClNO and a molecular weight of 227.73 .
Molecular Structure Analysis
The molecular structure of “(3-(Piperidin-4-yl)phenyl)methanol hydrochloride” includes a piperidine ring attached to a phenyl group through a methanol linkage . The exact 3D structure may impact the orientation of the degrader and thus ternary complex formation .Physical And Chemical Properties Analysis
“(3-(Piperidin-4-yl)phenyl)methanol hydrochloride” is a powder with a functional group of hydroxyl . It has a molecular weight of 227.73 and an empirical formula of C12H18ClNO . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- The compound has been utilized in various synthetic processes. For instance, it was used in the synthesis of [(1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl)-(2,4-difluoro-phenyl)-methanone oxime, where its structure was confirmed by X-ray diffraction, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Karthik et al., 2021).
- Additionally, the compound has been a part of the crystal structure study in various adducts, such as in the case of the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone (Revathi et al., 2015).
Anticancer Research :
- Research into anticancer effects associated with the piperidine framework has been conducted. In one study, several derivatives of this compound were synthesized, and some showed antiproliferative activity against human leukemia cells, suggesting potential in cancer treatment (Vinaya et al., 2011).
Methodological Research in Chemistry :
- The compound has been a subject in methodological research, such as in a study focusing on the synthesis and crystal structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. This research is crucial for understanding the molecular properties and potential applications in various chemical syntheses (Girish et al., 2008).
- Another study explored the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, highlighting its utility in producing complex organic compounds (Zheng Rui, 2010).
Pharmaceutical Impurity Analysis :
- In the pharmaceutical industry, the compound has been studied for its role as an impurity in drugs like cloperastine hydrochloride, demonstrating its relevance in ensuring drug purity and safety (Liu et al., 2020).
Mécanisme D'action
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex, which is facilitated by the semi-flexible linker. The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
As a component of protacs, it likely influences the ubiquitin-proteasome system, leading to the degradation of specific protein targets .
Pharmacokinetics
The optimization of drug-like properties is one of the considerations in the design of protacs .
Result of Action
The molecular and cellular effects of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride’s action are likely related to the degradation of specific protein targets, which can influence various cellular processes. The specific effects would depend on the particular protein targets of the protac in which it is incorporated .
Orientations Futures
The future directions of “(3-(Piperidin-4-yl)phenyl)methanol hydrochloride” and similar compounds lie in their use in PROTAC development for targeted protein degradation . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
(3-piperidin-4-ylphenyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11;/h1-3,8,11,13-14H,4-7,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOMRKMIXSGZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=C2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Piperidin-4-yl)phenyl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



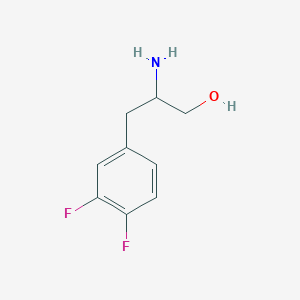

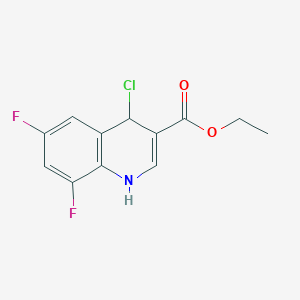
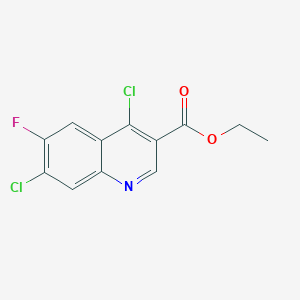


![N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3040594.png)
![[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate](/img/structure/B3040595.png)
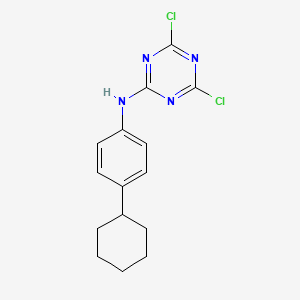

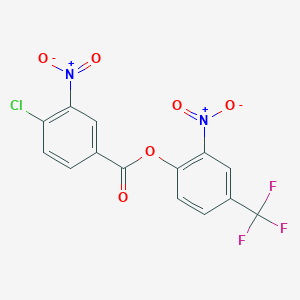


![3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine](/img/structure/B3040604.png)